molecular formula C16H15BrN2O5S2 B405459 2-(5-Bromo-2-methoxyphenyl)-3-(3-nitrophenyl)sulfonyl-1,3-thiazolidine CAS No. 321579-23-1

2-(5-Bromo-2-methoxyphenyl)-3-(3-nitrophenyl)sulfonyl-1,3-thiazolidine

Cat. No.: B405459
CAS No.: 321579-23-1
M. Wt: 459.3g/mol
InChI Key: LCEPVUQLAOPTHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Bromo-2-methoxyphenyl)-3-(3-nitrophenyl)sulfonyl-1,3-thiazolidine is a synthetic organic compound that belongs to the thiazolidine class Thiazolidines are heterocyclic compounds containing a sulfur atom and a nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-methoxyphenyl)-3-(3-nitrophenyl)sulfonyl-1,3-thiazolidine typically involves multi-step organic reactions. One possible synthetic route could include:

    Formation of Thiazolidine Ring: The thiazolidine ring can be formed by the reaction of a thiol with an amine in the presence of a suitable catalyst.

    Introduction of Bromine and Methoxy Groups: The bromine and methoxy groups can be introduced through electrophilic aromatic substitution reactions.

    Sulfonylation: The sulfonyl group can be added via sulfonyl chloride in the presence of a base.

    Nitration: The nitro group can be introduced through nitration using nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-methoxyphenyl)-3-(3-nitrophenyl)sulfonyl-1,3-thiazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazolidines depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible applications in drug discovery and development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-methoxyphenyl)-3-(3-nitrophenyl)sulfonyl-1,3-thiazolidine would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity or altering their function. The presence of various functional groups allows for multiple modes of interaction, including hydrogen bonding, hydrophobic interactions, and covalent bonding.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Bromo-2-methoxyphenyl)-1,3-thiazolidine: Lacks the nitro and sulfonyl groups.

    3-(3-Nitrophenyl)-1,3-thiazolidine: Lacks the bromo and methoxy groups.

    2-(5-Bromo-2-methoxyphenyl)-3-phenylsulfonyl-1,3-thiazolidine: Lacks the nitro group.

Uniqueness

The unique combination of bromine, methoxy, nitro, and sulfonyl groups in 2-(5-Bromo-2-methoxyphenyl)-3-(3-nitrophenyl)sulfonyl-1,3-thiazolidine provides it with distinct chemical properties and potential applications that are not shared by its similar counterparts. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

321579-23-1

Molecular Formula

C16H15BrN2O5S2

Molecular Weight

459.3g/mol

IUPAC Name

2-(5-bromo-2-methoxyphenyl)-3-(3-nitrophenyl)sulfonyl-1,3-thiazolidine

InChI

InChI=1S/C16H15BrN2O5S2/c1-24-15-6-5-11(17)9-14(15)16-18(7-8-25-16)26(22,23)13-4-2-3-12(10-13)19(20)21/h2-6,9-10,16H,7-8H2,1H3

InChI Key

LCEPVUQLAOPTHT-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Br)C2N(CCS2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2N(CCS2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

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